ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
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Overview
Description
The compound is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific structure of “ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate” would likely include additional functional groups attached to this basic pyrazole structure.Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not available in the sources I found.Scientific Research Applications
E3MPC has been studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory and anti-cancer properties, and has been studied for its potential therapeutic uses in the treatment of various diseases. Additionally, E3MPC has been studied for its potential use as an antioxidant, and as a tool for studying protein-protein interactions.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It is known that the trifluoromethyl group in the compound can potentially interact with various biological targets, influencing their function .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
The compound’s physical properties such as its solid state, melting point of 50° c, and predicted boiling point of 4264° C at 760 mmHg suggest that it may have specific pharmacokinetic properties .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action and stability of similar compounds .
Advantages and Limitations for Lab Experiments
E3MPC has several advantages for laboratory experiments. It is relatively easy to synthesize and can be stored at room temperature. Additionally, it has been shown to be non-toxic and non-mutagenic, making it a safe compound to use in experiments. However, it is important to note that E3MPC has not been extensively studied, and its effects in humans are not yet fully understood.
Future Directions
There are several potential future directions for the research and study of E3MPC. One potential direction is to further study its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the potential therapeutic uses of E3MPC in the treatment of various diseases is warranted. Finally, further study into the potential applications of E3MPC in drug design and development is also an area of potential research.
Synthesis Methods
E3MPC has been synthesized through a two-step process using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In the first step, 3,5-dimethyl-1-bromo-1H-pyrazole-4-carboxylic acid was reacted with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base to form the intermediate 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid. In the second step, this intermediate was reacted with ethyl chloroformate to form the desired product, E3MPC.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While some pyrazole derivatives are used in pharmaceuticals and are generally considered safe under certain conditions, others may have toxic effects . The specific safety and hazard information for “ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate” is not available in the sources I found.
properties
IUPAC Name |
ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-4-22-14(21)13-9(2)19-20(10(13)3)12-7-5-6-11(8-12)15(16,17)18/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRIEHOJMDUNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=CC(=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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